Bis(p-nitrophenyl) sulfoxide CAS number 1774-38-5
Bis(p-nitrophenyl) sulfoxide CAS number 1774-38-5
An In-depth Technical Guide to Bis(p-nitrophenyl) sulfoxide (CAS 1774-38-5)
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with Bis(p-nitrophenyl) sulfoxide. It moves beyond a simple data sheet to provide in-depth insights into the compound's synthesis, characterization, reactivity, and safe handling, grounded in established chemical principles.
Core Compound Identity and Physicochemical Profile
Bis(p-nitrophenyl) sulfoxide, also known as 4,4'-Sulfinylbis(nitrobenzene), is an aromatic sulfoxide characterized by two p-nitrophenyl groups attached to a sulfinyl functional group. This structure imparts specific electronic and chemical properties that are of interest in synthetic chemistry.
Key Identifiers:
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Chemical Name: Bis(p-nitrophenyl) sulfoxide
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Synonyms: 4,4'-Sulfinylbis(nitrobenzene); Bis-(4-nitro-phenyl) Sulfoxide; 1-Nitro-4-(4-nitrophenyl)sulfinylbenzene; 4,4'-Dinitrodiphenyl Sulfoxide.[1]
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CAS Number: 1774-38-5[1]
The fundamental physicochemical properties of this compound are summarized below. These data are critical for designing experimental conditions, including solvent selection and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂O₅S | Pharmaffiliates[1] |
| Molecular Weight | 292.27 g/mol | Pharmaffiliates[1] |
| Appearance | Pale yellow to yellow crystalline powder (Predicted) | Inferred from related compounds |
| Solubility | Slightly soluble in Acetonitrile, DMSO (Predicted) | Inferred from Bis(4-nitrophenyl) sulfone[2] |
| Storage | 2-8°C, Refrigerator | Pharmaffiliates[1] |
Synthesis and Purification Workflow
The synthesis of sulfoxides is a cornerstone transformation in organic chemistry, often pivotal in the development of pharmaceuticals and fine chemicals.[3] Bis(p-nitrophenyl) sulfoxide is most logically and commonly prepared via the controlled oxidation of its corresponding sulfide precursor, Bis(p-nitrophenyl) sulfide (CAS 1223-31-0).
Synthetic Pathway: Controlled Oxidation
The choice of an oxidizing agent is critical to prevent over-oxidation to the corresponding sulfone, Bis(p-nitrophenyl) sulfone (CAS 1156-50-9). A common and effective method involves using hydrogen peroxide in a suitable solvent like glacial acetic acid. This system provides a balance of reactivity and selectivity.
Caption: Synthetic workflow for Bis(p-nitrophenyl) sulfoxide.
Experimental Protocol: Synthesis
This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting sulfide spot and the appearance of a new, more polar sulfoxide spot.
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Bis(p-nitrophenyl) sulfide (1.0 eq.) in glacial acetic acid.
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Reagent Addition: Slowly add hydrogen peroxide (30% aqueous solution, ~1.1 eq.) dropwise to the stirred solution at room temperature. The exotherm should be managed; if necessary, use an ice bath to maintain the temperature below 30°C.
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Causality Insight: Dropwise addition is crucial to control the reaction rate and temperature, minimizing the risk of over-oxidation to the sulfone.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent). The sulfoxide product will have a lower Rf value than the starting sulfide.
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Work-up: Once the starting material is consumed (typically 2-4 hours), pour the reaction mixture into a beaker of cold water.
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Precipitation & Isolation: The crude Bis(p-nitrophenyl) sulfoxide will precipitate out of the aqueous solution. Collect the solid product by vacuum filtration.
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Washing: Wash the collected solid with copious amounts of water to remove residual acetic acid, followed by a small amount of cold ethanol to remove non-polar impurities.
Purification Protocol: Recrystallization
Recrystallization is the preferred method for purifying the crude product. The choice of solvent is paramount and should be determined empirically, but ethanol or an ethanol/water mixture is a good starting point.
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Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
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Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic methods are standard.
| Technique | Expected Characteristics |
| ¹H NMR | Two distinct doublets in the aromatic region (approx. 7.8-8.5 ppm). The protons ortho to the sulfoxide will be deshielded differently from those ortho to the nitro group, leading to a characteristic AA'BB' or simple doublet pattern depending on the resolution. |
| ¹³C NMR | Four signals in the aromatic region, corresponding to the ipso-carbon attached to the sulfoxide, the ipso-carbon attached to the nitro group, and the two distinct C-H carbons. |
| FT-IR (cm⁻¹) | Strong S=O stretch (approx. 1030-1070 cm⁻¹); Strong asymmetric and symmetric NO₂ stretches (approx. 1515-1560 cm⁻¹ and 1345-1385 cm⁻¹); Aromatic C=C stretches (approx. 1400-1600 cm⁻¹); Aromatic C-H stretches (>3000 cm⁻¹). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 292. Expected fragmentation includes loss of O, NO, and NO₂. |
Note: NMR chemical shifts are predictions and should be confirmed with experimental data, typically using a solvent like DMSO-d₆.[4]
Reactivity and Potential Applications
The chemical behavior of Bis(p-nitrophenyl) sulfoxide is dictated by its functional groups, making it a versatile intermediate in organic synthesis.
Core Reactivity
The sulfoxide group can be either oxidized to a sulfone or reduced to a sulfide. The electron-withdrawing nature of the two nitro groups deactivates the aromatic rings towards electrophilic substitution but activates them for nucleophilic aromatic substitution (SNAr), although less so than the corresponding sulfone.
Caption: Key reaction pathways for Bis(p-nitrophenyl) sulfoxide.
Potential Applications
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Polymer Science: The related compound, Bis(4-nitrophenyl) sulfone, is a monomer used in the synthesis of high-performance polyethersulfones via nucleophilic aromatic substitution.[2][5] While less reactive, the sulfoxide could potentially be explored for similar polymer applications.
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Intermediate in Organic Synthesis: The primary value of this compound is as a synthon. The sulfoxide can be a precursor to the corresponding sulfone or sulfide, and the nitro groups can be reduced to amines, opening pathways to a wide range of derivatives, including dyes and pharmaceutical intermediates.
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Asymmetric Synthesis: Sulfoxides can be chiral at the sulfur atom. While this specific compound is achiral, the sulfoxide functional group is a key component in chiral auxiliaries and ligands used in asymmetric catalysis.[3]
Safety, Handling, and Storage
Proper handling of Bis(p-nitrophenyl) sulfoxide is imperative. While specific toxicity data for this exact compound is limited, data from closely related nitrophenyl and sulfonyl compounds suggest a cautious approach. Bis(4-nitrophenyl) sulfone is known to cause skin and eye irritation and may cause respiratory irritation.[6] Other related compounds like Bis(4-nitrophenyl) phosphate are classified as "Fatal if swallowed".[7][8]
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Hazard Statements (Inferred):
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Precautionary Measures:
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Engineering Controls: Use in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.
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Handling: Avoid creating dust. Wash hands thoroughly after handling.[7]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Recommended storage is at refrigerator temperatures (2-8°C).[1]
Conclusion
Bis(p-nitrophenyl) sulfoxide (CAS 1774-38-5) is a well-defined chemical intermediate with significant potential in synthetic chemistry. Its preparation via controlled oxidation of the parent sulfide is a straightforward and scalable process. The compound's true value lies in its reactivity, serving as a gateway to sulfones, sulfides, and, through reduction of the nitro groups, a variety of amino-substituted diaryl sulfoxides. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for any researcher intending to utilize this versatile molecule in their work.
References
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PubChem. Bis(p-nitrophenyl) phosphate | C12H9N2O8P | CID 255. National Center for Biotechnology Information. [Link]
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Ahmed, I. K., & Alchawishli, L. H. (2015). PTC For Nitro Displacement of Bis (M-Nitophenyl Sulphone) In the Synthesis a of Some New Polyethersulphone. American International Journal of Contemporary Research, 5(5). [Link]
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LookChem. Cas 1156-50-9, BIS(4-NITROPHENYL) SULFONE.[Link]
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PubChem. Bis(4-nitrophenyl) sulphone | C12H8N2O6S | CID 70871. National Center for Biotechnology Information. [Link]
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PubChem. Bis(p-nitrophenyl) sulphite | C12H8N2O7S | CID 97408. National Center for Biotechnology Information. [Link]
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precisionFDA. BIS(4-NITROPHENYL) SULFIDE. U.S. Food and Drug Administration. [Link]
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Pharmaffiliates. CAS No : 1774-38-5 | Product Name : 4,4'-Sulfinylbis(nitrobenzene).[Link]
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ResearchGate. ¹⁵N NMR chemical shifts of bis(para-nitrophenyl) amine (25) (ppm) (DMSO-d6).[Link]
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MDPI. Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. (2023). [Link]
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